molecular formula C12H16BNO3 B1437283 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde CAS No. 1073354-14-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

Cat. No.: B1437283
CAS No.: 1073354-14-9
M. Wt: 233.07 g/mol
InChI Key: FCWAOWVIYGJOPZ-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a solid form and a melting point of 243-248 °C . The empirical formula is C13H17BN2O2 and the molecular weight is 244.10 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has been utilized in the synthesis of various boric acid ester intermediates. These intermediates are typically obtained through multi-step substitution reactions. Techniques such as FTIR, 1H, and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed for structural confirmation (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies

    DFT is used to calculate the molecular structures of compounds involving this compound. These studies confirm that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. This provides insights into the conformational and physicochemical properties of these compounds (Huang et al., 2021).

Catalysis and Reaction Mechanisms

  • Suzuki Cross-Coupling Reactions

    This compound is integral in facilitating Suzuki cross-coupling reactions. For instance, it's used in the regioselective introduction of aryl and vinyl substituents in various organic compounds, demonstrating its role in creating versatile molecular frameworks (Babudri et al., 2006).

  • Borylation of Arylbromides

    The compound plays a significant role in the borylation of arylbromides, particularly in the context of Pd-catalyzed reactions. It's been effective in the borylation of arylbromides bearing sulfonyl groups, showcasing its utility in complex organic syntheses (Takagi & Yamakawa, 2013).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Molecules

    The compound is used in the synthesis of bioactive molecules, like benzimidazoles, through microwave-assisted boronate ester formation. These molecules have potential applications in pharmacology and medicinal chemistry (Rheault et al., 2009).

  • Development of New Building Blocks

    It serves as a building block for synthesizing biologically active derivatives, such as in the case of silicon-based drugs and odorants. This demonstrates the compound's role in expanding the chemical toolkit for developing novel therapeutic agents (Büttner et al., 2007).

Analytical Chemistry and Sensing Applications

  • Detection of Hydrogen Peroxide Vapor: The compound has been used to synthesize organic thin-film fluorescence probes for explosive detection, particularly for peroxide-based explosives. This highlights its application in the field of safety and security (Fu et al., 2016).

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWAOWVIYGJOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660539
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-14-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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